molecular formula C44H86NO7P B13121707 1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

1-(1Z-octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine

Cat. No.: B13121707
M. Wt: 772.1 g/mol
InChI Key: DSWOVBIRJNAJAF-NVJOKYTBSA-N
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Description

3,5,9-Trioxa-4-phosphaheptacos-10-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt, 4-oxide, (7R,10Z)- is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including a phosphonium group, an aminium group, and several oxygen atoms. This compound is known for its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 3,5,9-Trioxa-4-phosphaheptacos-10-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt, 4-oxide, (7R,10Z)- involves several steps. The synthetic route typically starts with the preparation of the phosphonium salt, followed by the introduction of the aminium group and the formation of the inner salt. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxides, while reduction reactions may result in the formation of reduced derivatives .

Scientific Research Applications

3,5,9-Trioxa-4-phosphaheptacos-10-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt, 4-oxide, (7R,10Z)- has several scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential pharmacological activities, including antibiotic and anti-inflammatory properties. In medicine, it is being explored for its potential use in drug development and therapeutic applications. In industry, it is used in the synthesis of complex coordination materials and as a raw material in various chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with phosphatidylinositol transfer proteins, influencing lipid metabolism and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Compared to other similar compounds, 3,5,9-Trioxa-4-phosphaheptacos-10-en-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, inner salt, 4-oxide, (7R,10Z)- stands out due to its unique structure and functional groups. Similar compounds include other phosphonium and aminium salts with varying chain lengths and functional groups. The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological activities .

Properties

Molecular Formula

C44H86NO7P

Molecular Weight

772.1 g/mol

IUPAC Name

[(2R)-3-[(Z)-octadec-1-enoxy]-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21-,39-36-/t43-/m1/s1

InChI Key

DSWOVBIRJNAJAF-NVJOKYTBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

physical_description

Solid

Origin of Product

United States

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